Phlorin

Vue d'ensemble

Description

Synthesis Analysis

Phlorin derivatives have been synthesized through various methods, including the reaction of N-confused porphyrin with trimethyl or triethyl phosphite, yielding a 3-phosphonated N-confused this compound. This method introduces a stereogenic center at one of the meso positions, resulting in enantiomerically pure compounds. The synthesis approach demonstrates the ability to manipulate the this compound structure to obtain specific stereochemical configurations (Liu et al., 2013). Another novel synthesis of this compound derivatives involves oxidant-mediated coupling, showcasing the versatility in creating this compound structures under different conditions (Hong et al., 2003).

Molecular Structure Analysis

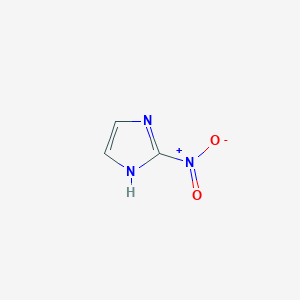

Phlorins are characterized by their unique molecular structure, which includes one sp3 hybridized meso-carbon, distinguishing them from other tetrapyrrole macrocycles. This structural peculiarity makes them less stable and more sensitive to environmental conditions. The synthesis and characterization of these compounds require careful handling and innovative strategies to stabilize them for further study. The molecular structure's intricacies are crucial for understanding this compound's reactivity and potential applications (Taniguchi & Lindsey, 2017).

Chemical Reactions and Properties

This compound compounds engage in various chemical reactions, including coordination with metals to form metallothis compound complexes. These reactions are significant for exploring this compound's potential in catalysis and materials science. For example, the direct metalation of freebase this compound derivatives to produce stable gold(III) this compound complexes highlights the capacity of phlorins to form diverse and potentially useful complexes (Pistner et al., 2021).

Physical Properties Analysis

The physical properties of phlorins, such as their absorption and fluorescence spectra, are significantly influenced by their structural features. These properties are essential for applications in photodynamic therapy and solar energy conversion. The synthesis and study of this compound macrocycles that display cooperative fluoride binding demonstrate the influence of structural modifications on this compound's physical properties, offering insights into designing phlorins for specific functions (Pistner et al., 2013).

Chemical Properties Analysis

Understanding this compound's chemical properties, including reactivity towards various substrates and conditions, is crucial for harnessing its potential in synthetic chemistry and biological applications. The chemical properties are closely tied to the this compound structure, with specific substitutions and modifications leading to changes in reactivity and stability. The synthesis of this compound derivatives and their anion-binding properties illustrate the diverse chemical behaviors of phlorins and their potential utility in creating new materials and catalysts (Hong et al., 2003).

Mécanisme D'action

Target of Action

Phlorin, a dihydrochalcone found in various plant sources, primarily targets the sodium-glucose cotransporters (SGLTs) . It is a potent inhibitor of SGLT2, a low-affinity/high-capacity transporter, and also inhibits SGLT1, a high-affinity/low-capacity transporter . It also interacts with Toll-like receptor 4 (TLR4) , leading to the inhibition of the NF-κB signaling pathway .

Mode of Action

This compound interacts with its targets, leading to significant changes in their function. For instance, it suppresses the TLR4-induced NF-κB signaling pathway, leading to the inhibition of nitric oxide (NO) and cytokines (TNF-α and IL-6) production . As an inhibitor of SGLTs, it affects glucose transport, leading to the inhibition of glucose absorption in the small intestine and renal glucose reabsorption .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the signaling pathways of inflammatory mediators, supporting its suppressive effect in immune cells overactivation, obesity-induced inflammation, arthritis, endothelial, myocardial, hepatic, renal and lung injury, and inflammation in the gut, skin, and nervous system . It also blocks the glycolytic pathway via downregulation of GLUT2 mRNA and proteins .

Result of Action

This compound exhibits a range of pharmacological effects, including antibacterial, anticancer, and cellular and organ protective properties both in vitro and in vivo . It has been shown to have anti-inflammatory mechanisms that attribute to its pharmacological effects . It also exhibits anticancer effects, including apoptosis induction, cell cycle arrest, anti-metastatic, and chemosensitization activities .

Safety and Hazards

When handling Phlorin, it is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

The development of more effective energy conversion processes is critical for global energy sustainability. The design of molecular electrocatalysts for the hydrogen evolution reaction is an important component of these efforts. Proton-coupled electron transfer (PCET) reactions, in which electron transfer is coupled to proton transfer, play an important role in these processes and can be enhanced by incorporating proton relays into the molecular electrocatalysts .

Propriétés

IUPAC Name |

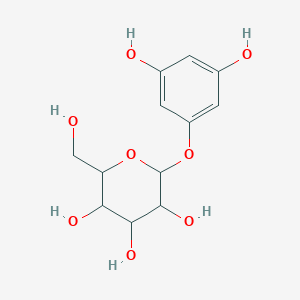

(2S,3R,4S,5S,6R)-2-(3,5-dihydroxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O8/c13-4-8-9(16)10(17)11(18)12(20-8)19-7-2-5(14)1-6(15)3-7/h1-3,8-18H,4H2/t8-,9-,10+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTPOHDTGNYFSB-RMPHRYRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901279756 | |

| Record name | 3,5-Dihydroxyphenyl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28217-60-9 | |

| Record name | 3,5-Dihydroxyphenyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28217-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dihydroxyphenyl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is a phlorin?

A1: A this compound is a tetrapyrrole macrocycle similar to porphyrins but with one sp3-hybridized meso-carbon. This structural difference disrupts the aromaticity characteristic of porphyrins, leading to unique electronic and chemical properties. [, ]

Q2: How does the structure of a this compound differ from a porphyrin?

A2: While both phlorins and porphyrins consist of four pyrrole rings linked by methine bridges, the key difference lies in the hybridization of one meso-carbon. In porphyrins, all meso-carbons are sp2-hybridized, contributing to the molecule's aromaticity. In contrast, phlorins have one sp3-hybridized meso-carbon, disrupting the cyclic conjugation and resulting in a non-aromatic system. [, , ]

Q3: What is the impact of the sp3-hybridized meso-carbon on the this compound structure?

A3: The sp3-hybridized meso-carbon in phlorins introduces a significant distortion from planarity compared to the more planar porphyrin structures. [, , ] This distortion affects the molecule's spectroscopic properties, reactivity, and ability to engage in supramolecular interactions. [, ]

Q4: Are there different types of phlorins?

A4: Yes, phlorins can be classified based on the substituents present on the pyrrole rings and the sp3-hybridized meso-carbon. Researchers have synthesized phlorins with a range of substituents, including alkyl, aryl, and halogen groups, influencing their stability, reactivity, and electronic properties. [, , , ] Additionally, this compound analogues incorporating heteroatoms like sulfur [, ] and different pyrrole linkage modes have been reported. []

Q5: How does the UV-vis absorption spectrum of a this compound compare to that of a porphyrin?

A5: Phlorins typically exhibit a less intense and broader Soret band compared to porphyrins. [, , ] Additionally, phlorins often display absorption bands in the near-infrared (NIR) region, which are absent in typical porphyrins. [, ] This difference in absorption spectra arises from the disruption of aromaticity and altered electronic structure in phlorins. [, ]

Q6: Can the UV-vis absorption properties of phlorins be tuned?

A6: Yes, the absorption profile of phlorins can be modulated by various factors. Introducing electron-donating or electron-withdrawing substituents on the this compound periphery affects the energy levels of molecular orbitals, leading to shifts in absorption wavelengths. [, ] Additionally, metalation of phlorins with different metal ions can also significantly alter their UV-vis absorption characteristics. []

Q7: What is the significance of solvatochromism observed in some this compound derivatives?

A7: Some this compound derivatives exhibit solvatochromism, meaning their UV-vis absorption spectra change depending on the solvent polarity. [] This phenomenon arises from the polarized nature of the this compound's frontier orbitals involved in electronic transitions. [] The sensitivity of this compound absorption to solvent polarity makes them potentially useful as sensors for environmental changes.

Q8: What are the key chemical properties of phlorins?

A8: Phlorins exhibit a rich redox chemistry and can undergo multiple oxidation and reduction processes. [, , ] They are generally easier to oxidize and harder to reduce compared to corresponding porphyrins. [] Additionally, phlorins display an intriguing supramolecular chemistry, capable of binding anions such as fluoride and carboxylates through hydrogen bonding. [, ]

Q9: How does anion binding affect the properties of phlorins?

A9: Binding of anions like fluoride to the this compound's N–H residues modulates the molecule's redox potentials and photophysical properties. [, ] This modulation arises from the electron-donating effect of the anion, which affects the electron density within the this compound macrocycle. [] The ability to tune this compound properties through anion binding makes them promising candidates for sensing applications.

Q10: What is the significance of the this compound-porphyrin redox couple?

A10: The this compound-porphyrin redox couple is essential for understanding the redox chemistry of tetrapyrroles. Phlorins can be oxidized to the corresponding porphyrins, and conversely, porphyrins can be reduced to phlorins. [, , , ] This interconversion plays a crucial role in various biological processes, including photosynthesis. []

Q11: What are the potential applications of phlorins?

A11: Due to their unique electronic and chemical properties, phlorins hold promise for various applications, including:

- Sensors: Their ability to bind anions and display changes in their optical properties makes them potentially useful as sensors for specific anions. [, , ]

- Light-harvesting systems: Their broad absorption profiles, including the NIR region, make them attractive candidates for developing artificial photosynthetic systems. [, , ]

- Catalysis: The rich redox chemistry and ability to stabilize different metal ions suggest their potential as catalysts for various chemical reactions. [, ]

Q12: How are phlorins used in the study of proton-coupled electron transfer (PCET) reactions?

A12: Phlorins serve as valuable models for investigating PCET reactions, fundamental processes in chemistry and biology. [, , ] Their non-innocence as ligands, meaning they can participate in redox reactions, allows for studying electron transfer coupled with proton movement within the molecule. [, ] Understanding PCET in this compound systems can provide insights into developing efficient catalytic systems for energy conversion. []

Q13: How has computational chemistry contributed to understanding this compound properties?

A13: Computational chemistry, particularly Density Functional Theory (DFT) calculations, has been instrumental in understanding and predicting various aspects of this compound chemistry. [, , , , , ] These studies provide insights into:

- Electronic structure: Explaining the origin of the observed UV-vis absorption spectra and redox properties. [, , ]

- Anion binding: Rationalizing the selectivity and strength of anion binding to phlorins. [, ]

- Reaction mechanisms: Elucidating the pathways involved in this compound formation, oxidation, and reduction reactions. [, , ]

Q14: Can computational methods aid in designing phlorins with tailored properties?

A14: Yes, computational tools like DFT can be used to predict the impact of structural modifications on the electronic properties and reactivity of phlorins. [, , ] This predictive power enables researchers to design this compound derivatives with specific absorption profiles, redox potentials, and anion binding affinities, facilitating their use in various applications. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)-](/img/structure/B20857.png)

![(1S,2R,4S,6R,7S)-1,10,10-trimethyl-4-[[(1S,2R,4S,6R,7S)-1,10,10-trimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-yl]oxy]-3-oxatricyclo[5.2.1.02,6]decane](/img/structure/B20865.png)

![1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]-3,6-dihydro-2H-pyridin-1-yl]ethyl]imidazolidin-2-one](/img/structure/B20881.png)

![(4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B20886.png)